molecular formula C11H14ClN B2435594 4-Cyclopropyl-2,3-dihydro-1H-indole;hydrochloride CAS No. 2470436-10-1

4-Cyclopropyl-2,3-dihydro-1H-indole;hydrochloride

Cat. No.: B2435594
CAS No.: 2470436-10-1
M. Wt: 195.69
InChI Key: IVSFYDFNDYRPHH-UHFFFAOYSA-N
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Description

4-Cyclopropyl-2,3-dihydro-1H-indole;hydrochloride is a chemical compound with the molecular formula C11H13N·HCl. It is a hydrochloride salt form of 4-cyclopropyl-2,3-dihydro-1H-indole, which is a derivative of indole. Indole derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyclopropyl-2,3-dihydro-1H-indole;hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclopropylamine with indole derivatives in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as toluene or dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropyl-2,3-dihydro-1H-indole;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropyl ketones, while substitution reactions can produce a variety of functionalized indole derivatives .

Scientific Research Applications

4-Cyclopropyl-2,3-dihydro-1H-indole;hydrochloride has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and biological properties. This structural modification can enhance the compound’s stability, reactivity, and interaction with biological targets compared to other indole derivatives .

Properties

IUPAC Name

4-cyclopropyl-2,3-dihydro-1H-indole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N.ClH/c1-2-9(8-4-5-8)10-6-7-12-11(10)3-1;/h1-3,8,12H,4-7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVSFYDFNDYRPHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C3CCNC3=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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